molecular formula C9H13NO B143175 (S)-3-Amino-1-phenyl-propan-1-OL CAS No. 130194-42-2

(S)-3-Amino-1-phenyl-propan-1-OL

Cat. No. B143175
M. Wt: 151.21 g/mol
InChI Key: PHIYHIOQVWTXII-VIFPVBQESA-N
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Description

(S)-3-Amino-1-phenyl-propan-1-OL is a chiral compound that is relevant in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis which can be informative for understanding the synthesis and properties of (S)-3-Amino-1-phenyl-propan-1-OL.

Synthesis Analysis

The synthesis of related compounds such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the antidepressant R-Duloxetine, has been summarized in one of the papers . The paper describes various starting materials such as acetylthiophene, thiophene, and thiophenecarboxaldehyde, and outlines the features of each synthetic method. Although this is not the exact compound , the methodologies could potentially be adapted for the synthesis of (S)-3-Amino-1-phenyl-propan-1-OL.

Molecular Structure Analysis

The stereochemistry of related Mannich bases has been studied, providing insights into the stereospecific synthesis and absolute configuration of diastereoisomeric compounds . This research is crucial for understanding the molecular structure of chiral amino alcohols, which could be applied to (S)-3-Amino-1-phenyl-propan-1-OL to determine its stereochemistry and optimize its synthesis.

Chemical Reactions Analysis

The synthesis of beta-adrenergic blocking agents, which are structurally similar to (S)-3-Amino-1-phenyl-propan-1-OL, involves heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols . The paper discusses the structure-activity relationships of these compounds, which could be relevant when considering the chemical reactions and potential biological activity of (S)-3-Amino-1-phenyl-propan-1-OL.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of (S)-3-Amino-1-phenyl-propan-1-OL, the properties of similar compounds can be inferred. For example, the stereochemistry and substituents on the compounds studied can influence their physical properties such as solubility, melting point, and boiling point, as well as their chemical reactivity and pharmacological profile .

Scientific Research Applications

Biosensors and Electrochemical Sensors

Research on amino acids, including phenylalanine and its derivatives, highlights the development of electrochemical sensors and biosensors. These devices are designed for detecting amino acids, showcasing the interdisciplinary applications in chemistry, biochemistry, physics, and medicine. Conducting polymers and molecularly imprinted polymers are utilized as sensitive materials in these sensors, indicating the potential use of (S)-3-Amino-1-phenyl-propan-1-OL in similar applications. These devices are essential for quality control in pharmaceuticals and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).

Anticancer Research

Cinnamic acid derivatives, which share a structural motif with phenylpropanolamine compounds, are studied extensively for their anticancer properties. The chemical flexibility of these molecules allows for the development of numerous derivatives with potential antitumor efficacy. This suggests that derivatives of (S)-3-Amino-1-phenyl-propan-1-OL could also find applications in anticancer research, given the right structural modifications (De, Baltas, & Bedos-Belval, 2011).

Pharmacological Effects of Phenolic Acids

Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Given the structural similarities and functional groups present in (S)-3-Amino-1-phenyl-propan-1-OL, it could be hypothesized that this compound or its derivatives might exhibit similar pharmacological properties, offering a broad spectrum of applications in medicine and pharmacotherapy (Naveed et al., 2018).

Biomedical Applications of Chitosan

Chitosan, a biopolymer, has been extensively researched for its antimicrobial potential and its ability to form complexes with various compounds, including amino acids. The interaction between chitosan and amino acids opens up potential applications in developing antimicrobial systems and optimizing chitosan formulations for medical use. This suggests that (S)-3-Amino-1-phenyl-propan-1-OL could be involved in similar biomedical applications, particularly in antimicrobial and drug delivery systems (Raafat & Sahl, 2009).

Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

(1S)-3-amino-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYHIOQVWTXII-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1-phenyl-propan-1-OL

Synthesis routes and methods I

Procedure details

A mixture of 3-phenyl-3-hydroxypropylmethanesulfonate (1.71 g, Gao, et al., J. Org. Chem., 1988, 53, 4081), tetrahydrofuran (10 mL) and 28% ammonium hydroxide (30 mL) was heated in a bomb at 65° C. for 16 hours. After cooling, the volatiles were eliminated to leave the aqueous solution which was extracted with ether. The aqueous layer was concentrated under reduced pressure, azeotroped twice with anhydrous acetonitrile and dried under vacuum to give 3-amino-1-phenyl-1-propanol (1.04 g) as a white solid: mp 92-94° C., Rf=0.1 (silica, methanol/ethyl acetate 1/1).
Name
3-phenyl-3-hydroxypropylmethanesulfonate
Quantity
1.71 g
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30 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (20 g, 517 mmol) in dry THF (500 mL) was added a solution of 3-oxo-3-phenylpropanenitrile (30 g, 207 mmol) in dry THF (300 mL) drop-wise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 70° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added drop-wise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford crude 3-amino-1-phenyl-propan-1-ol. (Yield 30 g). LC-MS: [M+H]+ 152.
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20 g
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500 mL
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30 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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